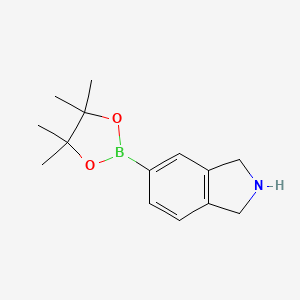

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline

Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline (CAS: 1491162-09-4) is a boron-containing heterocyclic compound with the molecular formula C₁₄H₂₀BNO₂ and a molecular weight of 245.13 g/mol . It features an isoindoline core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 5-position. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in pharmaceutical and materials science for constructing carbon-carbon bonds .

The compound is commercially available as a research chemical, with specifications including a purity of ≥98% and storage under refrigerated conditions . Its synthesis typically involves palladium-catalyzed borylation or substitution reactions, though detailed synthetic protocols are proprietary .

Properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7,16H,8-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNZSPXHQFJJOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CNC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline typically involves the reaction of isoindoline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing group to a borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boron group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions include boronic acids, borates, and various substituted isoindoline derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in drug discovery and development, especially in the design of boron-containing pharmaceuticals.

Medicine: Research is ongoing into its use in boron neutron capture therapy (BNCT) for cancer treatment, where boron atoms are targeted to cancer cells and irradiated with neutrons to destroy the cells.

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the boron group to the organic substrate. In biological systems, the boron atom can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Several isoindoline-derived boronate esters share structural similarities with the target compound. Key examples include:

Key Observations :

- Positional Isomerism : The placement of the boronate group (5- vs. 6-position) influences electronic properties and steric hindrance. For example, 6-substituted derivatives may exhibit reduced reactivity in coupling reactions due to steric clashes .

- Functional Groups : The presence of oxo (e.g., isoindolin-1-one) or carboxylate groups alters solubility and reactivity. The tert-butyl carboxylate in CAS 905273-91-8 enhances solubility in organic solvents but may require deprotection for further functionalization .

Physicochemical Properties

Notes:

Reactivity in Cross-Coupling Reactions

The target compound’s boronate ester group enables participation in Suzuki-Miyaura couplings. Comparative studies suggest:

- Electron-Donating Effects : The isoindoline core’s electron-rich nature may enhance oxidative addition with palladium catalysts compared to electron-deficient aryl boronate esters .

- Steric Effects : Substituents like methyl or tert-butyl groups (e.g., CAS 1221239-09-3) can hinder transmetallation, reducing reaction yields .

Example Application : In the synthesis of pharmaceutical intermediates, the target compound was used to construct biaryl motifs in kinase inhibitors, achieving yields >80% under optimized conditions .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is a boron-containing compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and its applications in medicinal chemistry.

- Chemical Formula : C₁₄H₁₈BNO₃

- Molecular Weight : 250.11 g/mol

- CAS Number : 21907524

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boronate group. Boron-containing compounds are known for their unique reactivity and ability to form reversible covalent bonds with biomolecules.

Key Mechanisms:

- Enzyme Inhibition : The compound exhibits inhibitory activity against various enzymes, including α-glucosidases and β-glucosidases. For example, studies have shown that modifications to the boronate structure can significantly alter the inhibitory potency against these enzymes .

- Cell Growth Inhibition : Preliminary data suggest that 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline may inhibit the growth of cancer cells while showing selectivity towards healthy cells. This selectivity is crucial for developing safer therapeutic agents .

Biological Activity Data

The following table summarizes the biological activity data available for 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline:

Case Study 1: Enzyme Interaction

In a comparative study of various borylated compounds, it was found that the position of the boronate group significantly influences enzyme inhibition profiles. The isoindoline derivative showed enhanced activity against α-glucosidase compared to other structural analogs .

Case Study 2: Cancer Cell Selectivity

A recent investigation into the cytotoxic effects of this compound on different cancer cell lines revealed consistent patterns of growth inhibition. The compound demonstrated a GI₅₀ range between 11 and 27 μM across multiple cancer types while maintaining lower toxicity levels in healthy cell lines .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline, and how do they influence experimental design?

- Answer: The compound (C14H18BNO2, MW 243.11 g/mol) is a crystalline powder with a melting point of 114–116.5°C and insolubility in water . Its boronate ester moiety makes it sensitive to hydrolysis, necessitating anhydrous conditions for reactions. Solubility in organic solvents (e.g., THF, DMF) should guide solvent selection for coupling reactions. Purity (>97%) is typically verified via GC or HPLC .

Q. How is this compound characterized in synthetic workflows?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., <sup>11</sup>B and <sup>1</sup>H/<sup>13</sup>C NMR) confirms boronate ester integrity and substitution patterns. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves structural ambiguities. Infrared (IR) spectroscopy monitors functional groups like B-O bonds .

Q. What safety protocols are essential when handling this compound?

- Answer: It causes serious eye irritation (H319) and skin irritation (H315). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency measures include rinsing eyes with water for 15 minutes .

Advanced Research Questions

Q. How does this compound participate in palladium-catalyzed cross-coupling reactions, and what mechanistic insights are critical for optimization?

- Answer: The boronate ester undergoes Suzuki-Miyaura coupling with aryl/vinyl halides via transmetallation with Pd(0)/Pd(II) intermediates. Key factors include:

- Ligand choice: Bulky phosphines (e.g., SPhos) enhance stability of Pd intermediates .

- Base selection: K2CO3 or CsF facilitates boronate activation.

- Solvent effects: Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

Contradictions in yield may arise from competing protodeboronation, which can be mitigated by degassing solvents to exclude oxygen .

Q. What synthetic challenges arise in derivatizing this compound, and how can they be resolved?

- Answer: Challenges include:

- Steric hindrance: The isoindoline core may slow coupling; elevated temperatures (80–100°C) or microwave-assisted synthesis can improve reactivity.

- Functional group compatibility: Acidic/basic conditions may hydrolyze the boronate ester. Use mild reagents (e.g., TBAF for deprotection).

Progress is monitored via TLC or LC-MS, and intermediates are purified via column chromatography .

Q. How can computational modeling predict reactivity and regioselectivity in cross-coupling reactions?

- Answer: Density Functional Theory (DFT) calculations analyze transition states to predict regioselectivity. For example, electron-deficient aryl halides favor coupling at the boron-bearing carbon. Molecular docking studies may also explore interactions with Pd catalysts. Comparative studies with analogs (Table 1) validate computational predictions .

Table 1: Structurally Similar Boronate Esters and Their Reactivity

Q. What strategies are effective for resolving contradictions in crystallographic data for boron-containing compounds?

- Answer: SHELXL refinement incorporates anisotropic displacement parameters for boron atoms. Disordered dioxaborolane rings are modeled using restraints (e.g., DFIX for B-O bond lengths). High-resolution synchrotron data improves accuracy. Cross-validation with <sup>11</sup>B NMR ensures structural consistency .

Methodological Recommendations

- Purity Optimization: Recrystallize from ethanol/water mixtures to achieve >99% purity .

- Reaction Monitoring: Use <sup>19</sup>F NMR (if fluorinated analogs are present) for real-time tracking .

- Data Reproducibility: Document solvent drying methods (e.g., molecular sieves) and catalyst batch sources to minimize variability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.